benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This step often involves the reaction of a thiourea derivative with an α-haloketone under basic conditions to form the thiazole ring.
Pyrimidine Ring Construction: The thiazole intermediate is then reacted with a β-dicarbonyl compound in the presence of a base to form the fused pyrimidine ring.
Substitution Reactions:
Esterification: The final step involves esterification to introduce the benzyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The thiazolopyrimidine core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. They have shown promise in preclinical studies as anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **Benzyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- **Benzyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- **Methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
Compared to similar compounds, benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-fluorophenyl group, for instance, can enhance its binding affinity to certain biological targets, making it a more potent inhibitor in some contexts.
Biological Activity
Benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a thiazolo-pyrimidine core with various substituents that influence its biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant antibacterial and antitubercular activities. For instance, compounds containing electron-withdrawing groups on the phenyl ring have shown enhanced antibacterial effects against strains such as Escherichia coli and Mycobacterium smegmatis . The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 50 µg/mL, indicating potent activity compared to standard antibiotics like Ciprofloxacin and Rifampicin .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound 5f | 50 | M. smegmatis |
Ciprofloxacin | 100 | E. coli |
Rifampicin | 200 | M. smegmatis |
The biological mechanisms underlying the activity of this compound involve the inhibition of key enzymes such as leucyl-tRNA synthetase (LeuRS). Studies have shown that certain derivatives can inhibit LeuRS with a percent inhibition of up to 78.24% at specific concentrations . This inhibition disrupts protein synthesis in bacteria, contributing to the compound's antimicrobial efficacy.
Study on Antitubercular Activity
In a study evaluating the antitubercular properties of thiazolo-pyrimidine derivatives, it was found that modifications to the benzyl group significantly impacted activity levels. The presence of fluorine substituents enhanced the potency against M. smegmatis, with some derivatives achieving IC50 values below 1 µM .
Pharmacokinetics and Toxicity
Further investigations into the pharmacokinetic profiles of these compounds revealed favorable absorption and distribution characteristics in preclinical models. Notably, compounds did not exhibit significant neurotoxicity or motor impairment at effective doses during animal testing .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that:
- Electron-Withdrawing Groups : Enhance antimicrobial activity.
- Hydrophobic Side Chains : Increase binding affinity to bacterial targets.
- Substituent Variability : Alters the potency and spectrum of activity against different pathogens.
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis (Note: This is a placeholder for an actual figure)
Properties
Molecular Formula |
C23H21FN2O3S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
benzyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H21FN2O3S/c1-3-18-21(27)26-20(16-10-7-11-17(24)12-16)19(14(2)25-23(26)30-18)22(28)29-13-15-8-5-4-6-9-15/h4-12,18,20H,3,13H2,1-2H3 |
InChI Key |
SNXGXRXDFQWDCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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